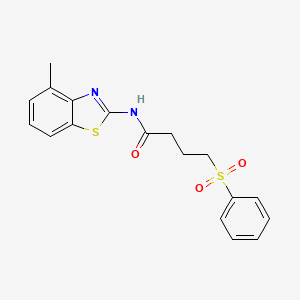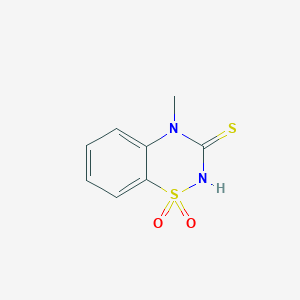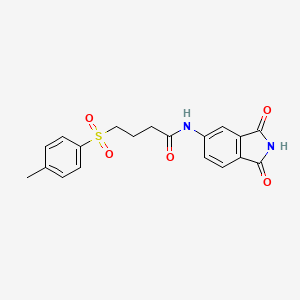![molecular formula C16H18N2O4S2 B6492695 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941884-37-3](/img/structure/B6492695.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide (NEMTPA) is a synthetic compound that has been studied for its potential applications in various scientific fields. NEMTPA has a unique structure that enables it to interact with various biological molecules, making it a promising tool for research.
科学研究应用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and cell biology. In biochemistry, this compound has been used as a tool to study protein-protein interactions, and in pharmacology, it has been studied for its potential to inhibit certain enzymes. In cell biology, this compound has been used to study the effects of various compounds on cell proliferation, differentiation, and apoptosis.
作用机制
Target of Action
The compound, also known as F2829-0599, is a small-molecule α-synuclein aggregation inhibitor . The primary target of this compound is the α-synuclein protein, which plays a crucial role in the pathogenesis of several neurodegenerative disorders, including Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .
Mode of Action
F2829-0599 interacts with the C-terminal domain of α-synuclein and prevents it from binding to membranes and oligomerizing there . This interaction increases the flexibility of the α-synuclein protein, impairs its embedding into the membrane, interferes with fibril growth and toxic pore formation, and promotes the release of synuclein monomers in their soluble, random coil form .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving the aggregation of α-synuclein. By inhibiting the aggregation of α-synuclein, F2829-0599 can potentially prevent the formation of Lewy bodies, which are characteristic of several neurodegenerative disorders .
Result of Action
The inhibition of α-synuclein aggregation by F2829-0599 can lead to a reduction in α-synuclein pathology. In preclinical studies, this compound has been shown to normalize neural and inflammatory markers and ameliorate motor deficits . It also reduced cortical synaptic α-synuclein within one hour of dosing in mice .
Action Environment
The efficacy and stability of F2829-0599, like many other drugs, can be influenced by various environmental factors. It’s important to note that the compound has been optimized for brain entry , suggesting that it has been designed to remain stable and effective in the complex environment of the brain.
实验室实验的优点和局限性
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure enables it to interact with various biological molecules. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, this compound can be toxic in high concentrations, so it must be used with caution.
未来方向
The potential applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide are still being explored. One potential future direction is to explore the effects of this compound on other biological molecules, such as enzymes and receptors. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of certain cancer cell lines. Finally, further research is needed to explore the potential toxic effects of this compound, as well as its potential interactions with other drugs.
合成方法
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can be synthesized by reacting 5-acetyl-4-methyl-1,3-thiazole-2-carboxylic acid with 4-(ethanesulfonyl)phenylacetic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and can be completed in a few hours. The resulting product is a white solid that can be purified by recrystallization.
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-24(21,22)13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(23-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFMBBYVUYMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)
![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492701.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)